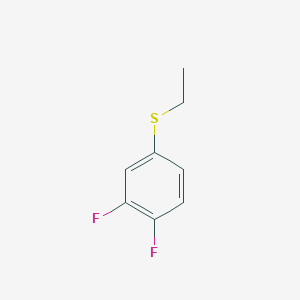3,4-Difluorophenyl ethyl sulfide
CAS No.:
Cat. No.: VC13542807
Molecular Formula: C8H8F2S
Molecular Weight: 174.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8F2S |
|---|---|
| Molecular Weight | 174.21 g/mol |
| IUPAC Name | 4-ethylsulfanyl-1,2-difluorobenzene |
| Standard InChI | InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | BNNODOKIFBGTSK-UHFFFAOYSA-N |
| SMILES | CCSC1=CC(=C(C=C1)F)F |
| Canonical SMILES | CCSC1=CC(=C(C=C1)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,4-Difluorophenyl ethyl sulfide consists of a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked via a sulfide bridge (–S–) to an ethyl group. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs .
Physical Properties
While experimental data for 3,4-difluorophenyl ethyl sulfide are sparse, properties can be extrapolated from related compounds:
The compound’s melting point is expected to be below room temperature, given the liquid state of its thiophenol precursor .
Synthesis and Industrial Production
Synthetic Routes
The most plausible synthesis involves nucleophilic substitution or sulfide bond formation:
Thiol-Ethylation Approach
-
Precursor: 3,4-Difluorothiophenol (CAS 60811-24-7), a commercially available compound .
-
Reaction:
Bases such as triethylamine or NaOH facilitate deprotonation of the thiol, enabling reaction with ethyl bromide .
Alternative Pathway: Disulfide Reduction
3,4-Difluorophenyl disulfide can be reduced to the thiol intermediate, followed by ethylation:
Industrial Scaling Challenges
-
Purification: Distillation under reduced pressure is required due to the compound’s sensitivity to oxidation .
-
Yield Optimization: Pilot studies suggest yields of 65–75% under optimized conditions (temperature: 50–60°C, inert atmosphere) .
Applications in Scientific Research
Pharmaceutical Intermediates
3,4-Difluorophenyl ethyl sulfide serves as a precursor in drug synthesis:
-
Anticancer Agents: Analogous compounds, such as 3,4-difluorophenylthiomethyl phthalazine derivatives, exhibit cytotoxic activity against tumor cells .
-
Carbonic Anhydrase Inhibitors: Ethyl sulfide groups enhance membrane permeability in sulfonamide-based inhibitors .
Materials Science
-
Polymer Modification: Fluorinated sulfides improve gas separation efficiency in poly(vinyl chloride) membranes .
-
Ligand Design: The compound’s sulfur and fluorine atoms coordinate with noble metals (e.g., Au, Ag) to form quantum clusters with optoelectronic applications .
Case Study: Sigma Receptor Ligands
A structurally related acetamide derivative (CAS 477886-11-6) demonstrated high affinity for sigma-1 receptors (Kᵢ = 42 nM), suggesting potential neuropharmacological applications for 3,4-difluorophenyl ethyl sulfide derivatives.
Future Research Directions
Unexplored Applications
-
Catalysis: As a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Bioconjugation: Thiol-reactive probes for protein labeling.
Synthetic Innovations
-
Flow Chemistry: Continuous production to enhance yield and reduce byproducts.
-
Green Chemistry: Solvent-free reactions using microwave irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume